3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one
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Overview
Description
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one is a synthetic steroidal compound known for its potential biological activities. It belongs to the class of D-homo lactone steroids, which are characterized by the presence of a lactone ring in their structure. This compound has shown promise in various biological assays, indicating its potential as a drug candidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one typically starts from estrone. The synthetic route involves several key steps:
Benzylation: The hydroxyl group of estrone is protected by benzylation.
Oxyimination: The ketone group is converted to an oxime.
Reduction of Keto Group: The oxime is reduced to an amine.
Beckmann Fragmentation: The amine undergoes Beckmann fragmentation to form a lactam.
Reduction of Aldehyde Group: The lactam is reduced to an aldehyde.
Single-Step Hydrolysis-Cyclization: The aldehyde undergoes hydrolysis and cyclization to form the final lactone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other steroidal compounds.
Medicine: Preliminary studies suggest its potential use in developing new anticancer drugs.
Industry: Its unique structure makes it a candidate for further research in drug design and development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxy-17-oxa-17a-homoestra-1,3,5(10)-trien-17a-one can be compared with other similar compounds, such as:
3-Benziloxy-17-oxa-17a-homoestra-1,3,5(10)-trien-16-one: This compound has a benziloxy group instead of a hydroxyl group and shows different biological activities.
17α-Hydroxyprogesterone: Another steroidal compound with similar structural features but different biological functions.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential as a drug candidate with moderate estrogen agonist activity and antiproliferative effects.
Properties
CAS No. |
15370-49-7 |
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Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isochromen-1-one |
InChI |
InChI=1S/C18H22O3/c1-18-8-6-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)7-9-21-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChI Key |
WZONKPYLKWCOPN-GUZDXLFXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCOC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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